molecular formula C19H17NO5S B13366606 3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid

3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid

Cat. No.: B13366606
M. Wt: 371.4 g/mol
InChI Key: POTOJALKNHSJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid is an organic compound that features a naphthyl group, a sulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the sulfonation of 4-ethoxy-1-naphthylamine followed by coupling with 3-aminobenzoic acid. The reaction conditions often require the use of strong acids or bases, and the process may be facilitated by catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl or benzoic acid rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthyl and benzoic acid moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}benzoic acid
  • 3-{[(4-Methyl-1-naphthyl)sulfonyl]amino}benzoic acid
  • 3-{[(4-Chloro-1-naphthyl)sulfonyl]amino}benzoic acid

Uniqueness

3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and stability compared to its analogs with different substituents.

Properties

Molecular Formula

C19H17NO5S

Molecular Weight

371.4 g/mol

IUPAC Name

3-[(4-ethoxynaphthalen-1-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C19H17NO5S/c1-2-25-17-10-11-18(16-9-4-3-8-15(16)17)26(23,24)20-14-7-5-6-13(12-14)19(21)22/h3-12,20H,2H2,1H3,(H,21,22)

InChI Key

POTOJALKNHSJEB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.